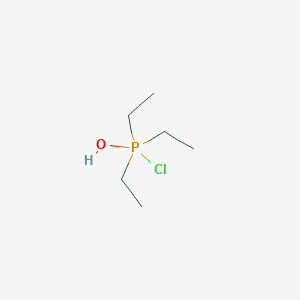
3-Azabicyclo(3.2.2)nonane-3-propanamine, N,N-DI-2-propynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo(3.2.2)nonane-3-propanamine, N,N-DI-2-propynyl- is a bicyclic amine compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a bicyclic framework with a nitrogen atom incorporated into the ring system, making it a versatile scaffold for the development of bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo(3.2.2)nonane-3-propanamine, N,N-DI-2-propynyl- typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Mannich reaction involving an aromatic ketone, paraformaldehyde, and dimethylamine.
Introduction of the Propanamine Group: The propanamine group can be introduced via reductive amination, where the bicyclic core is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium borohydride.
Attachment of the DI-2-propynyl Group: The final step involves the alkylation of the amine group with a propargyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azabicyclo(3.2.2)nonane-3-propanamine, N,N-DI-2-propynyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Applications De Recherche Scientifique
3-Azabicyclo(3.2.2)nonane-3-propanamine, N,N-DI-2-propynyl- has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of antiprotozoal agents, showing activity against Plasmodium falciparum and Trypanosoma brucei.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound can be used to study the structure-activity relationships of bicyclic amines and their interactions with biological targets.
Mécanisme D'action
The mechanism of action of 3-Azabicyclo(3.2.2)nonane-3-propanamine, N,N-DI-2-propynyl- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The compound’s bicyclic structure allows it to fit into the active sites of these targets, disrupting their normal function . The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo(3.3.1)nonane: Another bicyclic amine with a different ring structure.
3-Azabicyclo(3.3.1)nonane: Similar to the target compound but with a different ring size and substitution pattern.
Uniqueness
3-Azabicyclo(3.2.2)nonane-3-propanamine, N,N-DI-2-propynyl- is unique due to its specific bicyclic structure and the presence of the DI-2-propynyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new bioactive molecules and materials.
Propriétés
Numéro CAS |
35883-48-8 |
|---|---|
Formule moléculaire |
C17H26N2 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
3-(3-azabicyclo[3.2.2]nonan-3-yl)-N,N-bis(prop-2-ynyl)propan-1-amine |
InChI |
InChI=1S/C17H26N2/c1-3-10-18(11-4-2)12-5-13-19-14-16-6-7-17(15-19)9-8-16/h1-2,16-17H,5-15H2 |
Clé InChI |
CTOXDZJZYCWMDY-UHFFFAOYSA-N |
SMILES canonique |
C#CCN(CCCN1CC2CCC(C1)CC2)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




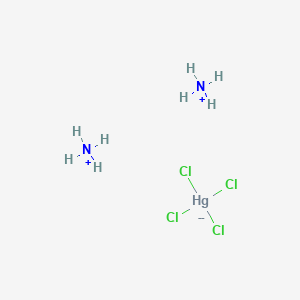



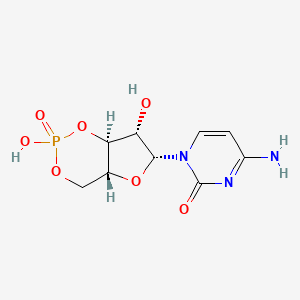

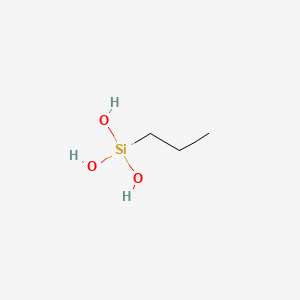

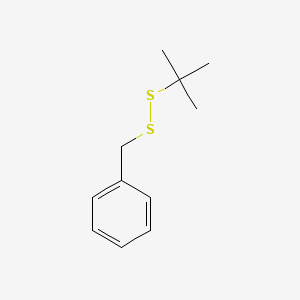
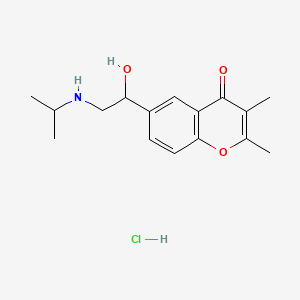
![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
